4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid
Description
4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,2,3-triazole ring substituted with a phenyl group at the 5-position. This structure combines the rigidity of the aromatic triazole core with the carboxylic acid functionality, making it a versatile scaffold for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-(5-phenyltriazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(20)12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPPVPLKGSBRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331195 | |
| Record name | 4-(5-phenyltriazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674148 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863668-78-4 | |
| Record name | 4-(5-phenyltriazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid typically involves a multi-step process. . The general steps are as follows:
Synthesis of Azide: The azide precursor can be synthesized from aniline derivatives through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with a terminal alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Functionalization: The triazole ring is further functionalized to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of triazole benzoic acid could inhibit cancer cell lines such as MCF-7 and HCT-116 effectively. The IC50 values ranged from 15.6 to 23.9 µM, which is comparable to established chemotherapeutics like doxorubicin, which had IC50 values of 19.7 and 22.6 µM respectively .
Mechanism of Action
The mechanism involves the inhibition of specific enzymes associated with cancer cell proliferation and apoptosis induction in malignant cells. The unique structure of the triazole ring enhances its interaction with biological targets, making it a promising scaffold for drug development.
Antimicrobial Properties
Triazole derivatives, including 4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid, have been shown to possess notable antimicrobial activities. Studies have indicated that these compounds can disrupt microbial cell wall synthesis and interfere with nucleic acid metabolism, leading to effective inhibition of bacterial growth .
Materials Science
Polymer Synthesis
The compound serves as a valuable building block in materials science for synthesizing advanced polymers and nanomaterials. Its structural characteristics allow for the formation of stable and functional materials that can be utilized in various applications ranging from coatings to biomedical devices.
Biological Studies
Cell Signaling and Apoptosis
In biological research, this compound is employed to explore its effects on cellular processes such as apoptosis and cell signaling pathways. By acting as a probe in enzyme mechanisms and protein-ligand interactions, it provides insights into fundamental biological processes .
Case Studies
- Study on Anticancer Activity : In a recent study published in PMC, various triazole benzoic acid hybrids were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The results highlighted several compounds with potent activity and minimal toxicity towards normal cells .
- Antimicrobial Efficacy : Another research article demonstrated the synthesis of phenyl-1H-1,2,3-triazole analogs that exhibited superior antimicrobial properties compared to traditional antibiotics, showcasing their potential for clinical applications .
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid involves its interaction with biological targets through the triazole ring. The triazole ring can form hydrogen bonds, π-π interactions, and coordinate with metal ions, making it a versatile pharmacophore. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and functional differences:
Key Comparative Insights
Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl derivative (C₁₆H₁₀F₃N₃O₂) shows improved metabolic stability, a critical factor in kinase inhibitor development . Halogenated Derivatives: The dichlorophenoxy analog (C₂₁H₁₃Cl₂N₃O₃) demonstrates potent antimicrobial activity, attributed to the lipophilic chlorine atoms enhancing membrane interaction .
Structural Modifications and Physicochemical Properties Carboxylic Acid Position: Replacing benzoic acid with butanoic acid (C₁₀H₁₁N₃O₂) reduces aromatic conjugation, increasing flexibility and solubility, which is advantageous in prodrug formulations . Triazole Regioisomerism: Unlike 1,2,4-triazole derivatives (e.g., polymorphic forms in ), 1,2,3-triazoles offer superior π-π stacking and hydrogen-bonding capabilities, enhancing target binding in drug-receptor interactions.
Synthetic Efficiency
- Yields for triazole-benzoic acid analogs vary widely (10–40%), influenced by substituent complexity. For example, ethoxycarbonyl derivatives (e.g., 13d in ) achieve only 11% yield due to steric hindrance, while simpler aryl-substituted triazoles (e.g., 10e in ) reach 30–40% yields.
Thermal Stability
- High melting points (>300°C) observed in analogs like 7e (C₃₄H₂₆N₈O₂) and 10e (C₂₁H₁₆N₄O₃) suggest strong intermolecular interactions, a property leveraged in crystalline material design .
Biological Activity
4-(5-Phenyl-[1,2,3]triazol-1-yl)-benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound through various studies, including its mechanism of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring linked to a benzoic acid moiety, which is significant for its biological activity. The triazole ring is known for its role in various pharmacological effects, including antifungal and antibacterial properties.
Anticancer Activity
Several studies have investigated the anticancer properties of triazole derivatives, including this compound. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, U251 (human glioma) cells showed a marked reduction in viability when treated with this compound, indicating its potential as an anticancer agent .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. This was evidenced by increased markers of apoptosis and cell cycle arrest at the G2/M phase in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Antibacterial Activity : Studies indicated that derivatives of this compound possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 1–2 μg/mL for several strains tested .
Research Findings and Case Studies
Research has highlighted various aspects of the biological activity of this compound:
| Study | Cell Line/Organism | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| U251 (Human Glioma) | Cytotoxicity | - | |
| Various Bacterial Strains | Antibacterial | 1–2 |
Detailed Mechanistic Insights
The compound's ability to inhibit specific enzymes or pathways crucial for cell survival has been a focal point:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
